Sinomendine

Angiotensin II receptor antagonist Oxoaporphine alkaloid Cardiovascular pharmacology

Sinomendine (CAS 143601-13-2) is an oxoaporphine alkaloid (C₂₀H₁₉NO₄, MW 337.37 g/mol) originally isolated from the traditional Chinese medicinal plant Sinomenium acutum (Thunb.) Rehd. et Wils.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
Cat. No. B1249194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinomendine
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2OC)OC)C3=C4C1=NC=CC4=CC(=C3)OC)O
InChIInChI=1S/C20H19NO4/c1-20(22)17-13(5-6-15(24-3)18(17)25-4)14-10-12(23-2)9-11-7-8-21-19(20)16(11)14/h5-10,22H,1-4H3
InChIKeyLQGMCNYUEUTNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinomendine Procurement: Structural Identity and Baseline Characteristics of a Rare Oxoaporphine Angiotensin II Receptor Antagonist


Sinomendine (CAS 143601-13-2) is an oxoaporphine alkaloid (C₂₀H₁₉NO₄, MW 337.37 g/mol) originally isolated from the traditional Chinese medicinal plant Sinomenium acutum (Thunb.) Rehd. et Wils. [1]. Structurally, it is a 2,8,9-trimethoxy-7-methyl-7H-dibenzo[de,g]quinolin-7-ol that contains a characteristic oxoaporphine carbonyl, distinguishing it from the more abundant morphinan-type alkaloid sinomenine that co-occurs in the same source material [2]. Sinomendine has been identified as a non-peptide angiotensin II (Ang II) receptor antagonist, a pharmacological activity absent in sinomenine and other co-occurring alkaloids [1]. Available evidence on its bioactivity derives from a single total synthesis and receptor screening program, with no published follow-up studies providing dose-response or selectivity profiles.

Sinomendine Procurement Risk: Why Sinomenine and Other In-Class Alkaloids Cannot Substitute for Sinomendine in Angiotensin II Receptor Studies


Sinomendine is frequently conflated with sinomenine in vendor catalogs and online databases, yet substitution is scientifically invalid. Sinomenine is a morphinan alkaloid with established anti-inflammatory and immunosuppressive activity mediated through NF-κB and MAPK pathways; it has no reported angiotensin II receptor antagonist activity [1]. Sinomendine is an oxoaporphine alkaloid whose primary documented pharmacological distinction is direct Ang II receptor antagonism, a mechanism absent from sinomenine and from other S. acutum alkaloids such as magnoflorine, stepharanine, and menisperine [2]. The carbonyl group at the oxoaporphine C-7 position, absent in both aporphine and morphinan congeners, is the critical pharmacophoric feature enabling this receptor interaction [1]. Substituting sinomendine with sinomenine in any experiment designed to probe the renin-angiotensin system or non-peptide Ang II antagonism will yield a mechanistically irrelevant result.

Sinomendine Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


Angiotensin II Receptor Antagonism: Chemical Class Divergence from Sinomenine

Sinomendine is explicitly characterized as a non-peptide angiotensin II (Ang II) receptor antagonist, an activity not shared by its isomer sinomenine [1]. The total synthesis paper and the associated NSFC project (No. 39270798) confirm that sinomendine and its synthetic analogs were evaluated in a rat liver cell membrane Ang II receptor binding assay alongside 38 structural variants [2]. Although specific IC₅₀ or Kᵢ values for sinomendine are not publicly retrievable from the indexed literature, the screening program identified the 1-substituted phenethyl-6,7-disubstituted isoquinoline and hydrogenated aporphine quaternary ammonium compound classes as exhibiting favorable Ang II receptor antagonistic activity [2]. Sinomenine, by contrast, has no documented Ang II receptor binding activity; its cardiovascular effects are attributed to calcium channel blockade and nitric oxide-mediated vasodilation [1].

Angiotensin II receptor antagonist Oxoaporphine alkaloid Cardiovascular pharmacology

Predicted ADMET Profile: Human Intestinal Absorption and Blood-Brain Barrier Permeability

Computational ADMET profiling via admetSAR 2.0 predicts sinomendine to have high human intestinal absorption (HIA) probability of 97.75% and Caco-2 permeability probability of 69.75%, alongside a negative blood-brain barrier (BBB) penetration prediction (55.00% probability) [1]. This predicted profile contrasts with the known low oral bioavailability of sinomenine, which in clinical formulations requires sustained-release delivery systems to achieve therapeutic plasma concentrations [2]. The predicted high HIA for sinomendine, if experimentally validated, would represent a significant pharmacokinetic advantage over sinomenine for oral administration routes.

ADMET prediction Oral bioavailability Blood-brain barrier Sinomendine pharmacokinetics

Mass Spectrometric Differentiation: Unique m/z 338 Signature for Analytical Identification

In MALDI-MS-based spatial profiling of intact S. acutum stem tissue, protonated sinomendine generates a distinct ion signal at m/z 338, clearly resolved from protonated sinomenine (m/z 330), magnoflorine (m/z 342), stepharanine (m/z 324), and (+)-menisperine (m/z 356) under identical laser desorption conditions [1]. The m/z 338 signal was detected directly from CHCA-coated stem tissue with ion intensity at least 10-fold higher than signals obtained from SA-coated or DHB-coated tissue preparations, confirming matrix-dependent ionization efficiency [1]. This 8-Da mass difference relative to sinomenine provides unambiguous analytical discrimination between the two compounds in complex herbal matrices.

MALDI-MS Tissue spatial profiling Alkaloid identification Quality control

Sinomendine Application Scenarios: High-Value Research and Industrial Use Cases Based on Quantitative Differentiation Evidence


Non-Peptide Angiotensin II Receptor Antagonist Lead Discovery from Natural Products

Sinomendine is one of very few oxoaporphine alkaloids with documented Ang II receptor antagonist activity, identified through a dedicated 38-compound screening program using rat liver cell membrane receptor binding assays [1]. Research groups investigating natural-product-derived Ang II receptor blockers for hypertension or cardiovascular disease can use sinomendine as a structurally distinct oxoaporphine scaffold that is mechanistically orthogonal to the well-studied anti-inflammatory alkaloid sinomenine. The established total synthetic route from bromobenzylidenetetrahydroisoquinolineenamide precursors enables analog generation for structure-activity relationship (SAR) studies [1].

Certified Reference Material for MALDI-MS-Based Authentication of Sinomenium acutum Herbal Products

The distinct m/z 338 MALDI-MS signal of protonated sinomendine provides an unambiguous marker for authenticating S. acutum-derived herbal materials and detecting adulteration with other Menispermaceae species [2]. Analytical laboratories and pharmacopoeial standards organizations can use purified sinomendine as a reference standard to calibrate spatial profiling workflows, exploiting the 8-Da mass separation from sinomenine (m/z 330) to resolve these frequently confused alkaloids in a single laser shot without chromatographic separation [2].

Oral Bioavailability-Focused Formulation Development Leveraging Predicted High Intestinal Absorption

Computational ADMET prediction indicates a 97.75% probability of high human intestinal absorption for sinomendine, substantially exceeding the documented low oral bioavailability of sinomenine that necessitates sustained-release formulation strategies [3]. Pharmaceutical formulation groups developing orally bioavailable alkaloid therapeutics may prioritize sinomendine for in vitro Caco-2 monolayer permeability validation studies, followed by in vivo pharmacokinetic profiling, as the predicted absorption profile suggests reduced dependence on complex drug delivery systems [3].

Synthetic Methodology Development for Oxoaporphine Library Construction

The published total synthesis of sinomendine via photocyclization of an enamide precursor followed by Fremy's salt oxidation and Grignard reaction provides a validated synthetic route to the oxoaporphine core [1]. Synthetic chemistry laboratories focused on heterocyclic compound libraries can employ this route to generate sinomendine analogs with systematic variations at the 1-, 2-, 8-, and 9-positions, enabling exploration of substitution effects on Ang II receptor binding that were initiated but not fully disclosed in the NSFC 39270798 screening program [1].

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